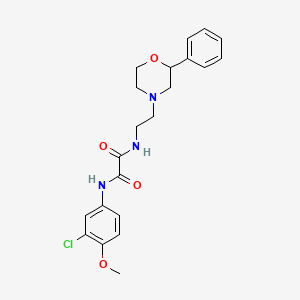
2-(4-Fluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . This compound is a solid in form . It is a novel compound that has gained attention in the scientific community due to its potential in various fields of research and industry.
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “this compound” is 1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) . This identifier encodes the molecular structure, which can be used to generate a 3D model or a 2D diagram of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The predicted melting point is 88.28°C, and the predicted boiling point is approximately 360.1°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.51 .Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC)
- A study by Gatti et al. (1990) explored the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling reagent for HPLC of biologically important thiols. This demonstrates an application in analytical chemistry for sensitive and selective detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Soil Science and Herbicide Sorption
- Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides like 2,4-D and others to soil, organic matter, and minerals. Their findings highlight the environmental behavior and potential impact of such compounds in agricultural contexts (Werner, Garratt, & Pigott, 2012).
Pharmacology and Cell Biology
- Su et al. (2009) investigated the signaling enzyme phospholipase D (PLD) and its inhibition by compounds like 5-fluoro-2-indolyl des-chlorohalopemide, which could have implications in the development of therapeutics for autoimmunity and cancer metastasis (Su et al., 2009).
Environmental Chemistry
- The study of anaerobic transformation of phenol to benzoate by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogs provides insights into the biochemical pathways and environmental fate of such compounds (Genthner, Townsend, & Chapman, 1989).
Photolysis in Aqueous Systems
- Pinna and Pusino (2011) studied the photodegradation of aryloxyphenoxy propionic herbicides like cyhalofop in water, highlighting the environmental degradation pathways and stability of these compounds under different conditions (Pinna & Pusino, 2011).
Synthetic Chemistry and Material Science
- Carbonara et al. (2001) examined the influence of introducing an aryloxyalkyl group to carboxylic acids on muscle chloride channel conductance, providing insights into the structure-activity relationship in medicinal chemistry (Carbonara et al., 2001).
Hydrolysis and Adsorption on Soil Colloids
- Research by Pinna et al. (2008) on the stability and adsorption of cyhalofop-butyl, an aryloxyphenoxy-propionic herbicide, helps in understanding the interaction of such chemicals with soil components, crucial for environmental risk assessment (Pinna et al., 2008).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), indicating that it may be harmful if swallowed . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and use only in a well-ventilated area .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVASMZXSNTIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)
![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)



![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
